Comparative Disruption of Actin-Bundling Activity: Fascin Inhibitor G2 vs. Migrastatin
In a direct comparison using recombinant fascin protein, the novel inhibitor G2 was shown to potently disrupt actin-bundling activity. Molecular docking simulations suggested G2 binds to the same fascin pocket as the gold-standard inhibitor migrastatin, but with distinct structural interactions [1]. This functional inhibition was further validated in an actin-bundling assay, where G2 treatment led to a reduction in bundled actin filaments comparable to, and in some contexts exceeding, that observed with migrastatin [1].
| Evidence Dimension | Disruption of Fascin-mediated Actin Bundling |
|---|---|
| Target Compound Data | G2 treatment resulted in a concentration-dependent reduction in fascin-mediated actin bundles. |
| Comparator Or Baseline | Migrastatin (gold-standard fascin inhibitor) |
| Quantified Difference | Both compounds showed significant disruption, with G2 demonstrating comparable or greater reduction in bundled filaments at equivalent concentrations in biochemical assays [1]. |
| Conditions | In vitro actin-bundling assay using purified fascin protein and F-actin, visualized by fluorescence microscopy [1]. |
Why This Matters
This direct comparison against the established standard (migrastatin) is essential for benchmarking new fascin inhibitors and validating their target engagement.
- [1] Montoro-García S, Alburquerque-González B, Bernabé-García Á, et al. Novel anti-invasive properties of a Fascin1 inhibitor on colorectal cancer cells. J Mol Med (Berl). 2020;98(3):383-394. View Source
